In Vitro Cytotoxic Potency: Idarubicin Is 57.5-Fold More Active Than Doxorubicin and 25-Fold More Active Than Epirubicin
Idarubicin demonstrates significantly higher cytotoxic potency than doxorubicin and epirubicin in vitro. Quantitative comparisons show idarubicin is approximately 57.5-fold more active than doxorubicin and 25-fold more active than epirubicin [1]. In MCF-7 breast cancer cell monolayers, idarubicin exhibits an IC50 of 3.3 ± 0.4 ng/mL [2].
| Evidence Dimension | Cytotoxic potency (fold-difference in activity) |
|---|---|
| Target Compound Data | IC50 of 3.3 ± 0.4 ng/mL in MCF-7 monolayers |
| Comparator Or Baseline | Doxorubicin (57.5-fold lower activity); Epirubicin (25-fold lower activity) |
| Quantified Difference | 57.5-fold more active than doxorubicin; 25-fold more active than epirubicin |
| Conditions | Various in vitro systems; MCF-7 breast cancer cell line |
Why This Matters
Higher in vitro potency translates to lower required concentrations to achieve equivalent cell killing, potentially reducing systemic exposure and associated off-target toxicities.
- [1] Siegsmund MJ, et al. Enhanced in vitro cytotoxicity of idarubicin compared to epirubicin and doxorubicin in rat prostate carcinoma cells. Eur Urol. 1997;31(3):365-370. View Source
- [2] Orlandi P, et al. Idarubicin and idarubicinol effects on breast cancer multicellular spheroids. J Chemother. 2005;17(6):663-667. View Source
